Home > Products > Screening Compounds P107912 > (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid
(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid - 335030-65-4

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid

Catalog Number: EVT-3178744
CAS Number: 335030-65-4
Molecular Formula: C9H7N3O2
Molecular Weight: 189.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Key reaction: A Heck reaction [, , ] could be employed to introduce the acrylic acid moiety onto the 6-position of the imidazo[4,5-b]pyridine core. This would involve reacting the starting material with acrylic acid in the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can be readily esterified using various alcohols and coupling reagents [, , ] to generate a diverse range of esters.
  • Amide formation: The carboxylic acid group can be transformed into amides [, , ] through coupling reactions with various amines.
  • Michael addition: The α,β-unsaturated carbonyl system in the acrylic acid moiety can undergo Michael additions [, ] with various nucleophiles, further expanding the chemical space for derivatization.

Milrinone

Compound Description: Milrinone is a potent phosphodiesterase 3 inhibitor, primarily used for the short-term treatment of acute heart failure. [] It exerts its therapeutic effect by increasing myocardial contractility and promoting vasodilation. []

Relevance: Milrinone serves as a key starting point for the development of novel phosphodiesterase 3 inhibitors, including the transformation to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one. [] This derivative, like (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, features an imidazo[4,5-b]pyridine core, highlighting the significance of this structural motif in phosphodiesterase 3 inhibition. []

1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: 1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a) is a potent cyclic AMP phosphodiesterase 3 inhibitor with in vitro activity in the nanomolar range. []

Relevance: This compound was synthesized through the transformation of milrinone. [] Both 13a and (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid share the imidazo[4,5-b]pyridine core structure, demonstrating the importance of this core for cyclic AMP phosphodiesterase 3 inhibitory activity. []

5-methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: 5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51) is another potent cyclic AMP phosphodiesterase 3 inhibitor generated from the transformation of Milrinone. []

Relevance: While 51 features a thiazolo[4,5-b]pyridine core, replacing the imidazole ring of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid with a thiazole ring, it belongs to the same class of phosphodiesterase 3 inhibitors. [] This structural similarity emphasizes the potential of fused bicyclic heterocycles with variations in one of the rings for designing new inhibitors with comparable activity. []

7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: This compound is a potent cyclic AMP phosphodiesterase 3 inhibitor, exhibiting activity in the nanomolar range. []

Relevance: 7-methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22), like 13a and 51, originates from the transformation of Milrinone. [] Although it possesses a 1,8-naphthyridin-2(1H)-one core instead of the imidazo[4,5-b]pyridine structure of (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, this compound exemplifies the exploration of different fused bicyclic heterocycles for developing potent phosphodiesterase 3 inhibitors. []

2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023)

Compound Description: BYK191023 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] It acts as a reversible L-arginine competitive inhibitor in the absence of NADPH, but causes time- and oxygen-dependent irreversible inactivation of iNOS in the presence of electron transfer from NADPH to the heme in the iNOS oxygenase domain. [, ]

Relevance: BYK191023 directly shares the core imidazo[4,5-b]pyridine structure with (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid. [, ] This highlights the versatility of the imidazo[4,5-b]pyridine scaffold in targeting diverse enzymes with therapeutic relevance. [, ]

4-[3-(4-chlorophenyl)methyl-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (UP 116-77)

Compound Description: UP 116-77 is a potent orally active thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist. [, ]

Relevance: Both UP 116-77 and (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid contain the imidazo[4,5-b]pyridine core as a key structural element, emphasizing the relevance of this heterocycle in designing compounds with diverse biological activities. [, ]

3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690)

Compound Description: CCT137690 is a potent and orally bioavailable inhibitor of Aurora kinases A, B and C. [] This compound demonstrates promising efficacy in vivo by inhibiting tumor growth in xenograft models. []

Relevance: This compound exemplifies the utilization of the imidazo[4,5-b]pyridine scaffold, also present in (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, for developing potent and selective kinase inhibitors. []

2-Butyl-3-(2'-carboxybiphenyl-4-yl)methyl-3H-imidazo[4,5-b]pyridine

Compound Description: This compound is a representative example of an angiotensin II antagonist derived from the imidazo[4,5-b]pyridine scaffold. [] These antagonists are useful for treating hypertension and other cardiovascular disorders. []

Relevance: The imidazo[4,5-b]pyridine core, shared by this compound and (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, demonstrates its applicability in designing compounds targeting the renin-angiotensin system. []

3-[[N-(2-carboxy-3,6-dichlorobenzoyl)-5-indolyl]methyl]-5,7-dimeth yl- 2-ethyl-3H-imidazo[4,5-b]pyridine (14b)

Compound Description: 14b is a potent AT1 receptor antagonist exhibiting an IC50 of 0.8 nM. [] It displays a 25-fold higher potency than its unsubstituted parent compound and a 22-fold greater potency than the corresponding dihydroindole analog. []

Relevance: This compound, alongside (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, showcases the significance of the imidazo[4,5-b]pyridine moiety in constructing potent and selective AT1 antagonists. []

3-[[N-(2-tetrazol-5-yl-6-chlorobenzyl)-5- indolyl]methyl]-5,7-dimethyl-2-ethyl-3H-imidazo[4,5-b]pyridine (24)

Compound Description: 24 is a highly potent and selective AT1 receptor antagonist with an IC50 of 1 nM. [] This compound demonstrates good in vivo activity, effectively blocking the angiotensin II-induced pressor response for an extended period after intravenous administration. []

Relevance: 24 further exemplifies the potential of incorporating the imidazo[4,5-b]pyridine framework, also found in (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, for creating potent AT1 receptor antagonists with promising pharmacological profiles. []

Sulmazole (SC)

Compound Description: Sulmazole is a positive inotropic agent that acts by inhibiting phosphodiesterase 3 at the heart. [] It is classified as an imidazo[4,5-b]pyridine with a 2,3-diamino partial structure. []

Relevance: Sulmazole, like (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, belongs to the class of imidazo[4,5-b]pyridines with significant biological activities. [] This structural relationship underscores the pharmacological potential of this heterocyclic scaffold for developing drugs targeting various therapeutic areas. []

5-Methyl-Sulmazole (5a) and 5-Phenyl-Sulmazole (5b)

Compound Description: These compounds are analogs of Sulmazole, possessing a methyl or phenyl substituent at the 5-position of the imidazo[4,5-b]pyridine core, respectively. [] They exhibit similar pharmacological profiles to Sulmazole, indicating that modifications at this position maintain the biological activity. []

Relevance: 5-Methyl-Sulmazole (5a) and 5-Phenyl-Sulmazole (5b), together with (E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid, illustrate the potential of modifying the imidazo[4,5-b]pyridine core for fine-tuning the pharmacological properties of these compounds while retaining their core activity. []

Properties

CAS Number

335030-65-4

Product Name

(E)-3-(3H-Imidazo[4,5-b]pyridin-6-yl)acrylic acid

IUPAC Name

3-(1H-imidazo[4,5-b]pyridin-6-yl)prop-2-enoic acid

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

InChI

InChI=1S/C9H7N3O2/c13-8(14)2-1-6-3-7-9(10-4-6)12-5-11-7/h1-5H,(H,13,14)(H,10,11,12)

InChI Key

JMDBUAOMYBSWKN-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1NC=N2)C=CC(=O)O

Canonical SMILES

C1=C(C=NC2=C1NC=N2)C=CC(=O)O

Isomeric SMILES

C1=C(C=NC2=C1NC=N2)/C=C/C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.